Aprepitant

Catalog No.
S519171
CAS No.
170729-80-3
M.F
C23H21F7N4O3
M. Wt
534.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprepitant

CAS Number

170729-80-3

Product Name

Aprepitant

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1

InChI Key

ATALOFNDEOCMKK-OITMNORJSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK0869; MK 0869; MK-0869; ONO7436; ONO-7436; ONO 7436; L754030; L-754030; L 754030; Aprepitant; US brand name: Emend

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NC(=O)NN3)C4=CC=C(C=C4)F

Description

The exact mass of the compound Aprepitant is 534.1502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Aprepitant and Chronic Pruritus

Aprepitant works by blocking neurokinin-1 receptors (NK-1R) which are involved in transmitting signals for nausea and vomiting. Interestingly, these receptors also play a role in itch sensation. Studies suggest that Aprepitant might be effective in treating chronic pruritus (itching) associated with various conditions, including psoriasis, chronic kidney disease, and brachioradial pruritus []. While some case reports and series show promising results, more extensive clinical trials are needed to confirm its efficacy and establish standard dosages for this application [].

Aprepitant and Migraine

Migraine headaches involve complex mechanisms, and some research suggests that NK-1R might be involved in migraine pain pathways. A small clinical trial investigated the use of Aprepitant as a preventive treatment for migraines. The results were inconclusive, and larger studies are needed to determine its effectiveness in migraine management [].

Aprepitant and Other Potential Applications

Scientific research is exploring Aprepitant's potential applications in various other areas. These include:

  • Alcohol Use Disorder: Aprepitant might help reduce alcohol cravings and relapse rates in individuals with alcohol use disorder [].
  • Neuroprotection: Studies in animal models suggest Aprepitant might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].

Purity

>99% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

534.1502

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Aprepitant

Biological Half Life

9-13 hours

Use Classification

Human drugs -> Emend -> EMA Drug Category
Antiemetics and antinauseants -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Aapro MS, Schmoll HJ, Jahn F, Carides AD, Webb RT. Review of the efficacy of aprepitant for the prevention of chemotherapy-induced nausea and vomiting in a range of tumor types. Cancer Treat Rev. 2013 Feb;39(1):113-7. doi: 10.1016/j.ctrv.2012.09.002. Epub 2012 Oct 11. Review. PubMed PMID: 23062719.
2: Furukawa N, Kawaguchi R, Kobayashi H. Use of high-dose cisplatin with aprepitant in an outpatient setting. Eur J Cancer Care (Engl). 2012 Jul;21(4):436-41. doi: 10.1111/j.1365-2354.2011.01284.x. Epub 2011 Aug 25. Review. PubMed PMID: 21883567.
3: Hargreaves R, Ferreira JC, Hughes D, Brands J, Hale J, Mattson B, Mills S. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Ann N Y Acad Sci. 2011 Mar;1222:40-8. doi: 10.1111/j.1749-6632.2011.05961.x. Review. PubMed PMID: 21434941.
4: Ruhlmann CH, Herrstedt J. Safety evaluation of aprepitant for the prevention of chemotherapy-induced nausea and vomiting. Expert Opin Drug Saf. 2011 May;10(3):449-62. doi: 10.1517/14740338.2011.563235. Epub 2011 Mar 21. Review. PubMed PMID: 21417835.
5: Kast RE. Glioblastoma: synergy of growth promotion between CCL5 and NK-1R can be thwarted by blocking CCL5 with miraviroc, an FDA approved anti-HIV drug and blocking NK-1R with aprepitant, an FDA approved anti-nausea drug. J Clin Pharm Ther. 2010 Dec;35(6):657-63. doi: 10.1111/j.1365-2710.2009.01148.x. Review. PubMed PMID: 21054456.
6: Aapro MS, Walko CM. Aprepitant: drug-drug interactions in perspective. Ann Oncol. 2010 Dec;21(12):2316-23. doi: 10.1093/annonc/mdq149. Epub 2010 May 20. Review. PubMed PMID: 20488873.
7: Sankhala KK, Pandya DM, Sarantopoulos J, Soefje SA, Giles FJ, Chawla SP. Prevention of chemotherapy induced nausea and vomiting: a focus on aprepitant. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1607-14. doi: 10.1517/17425250903451675. Review. PubMed PMID: 19929449.
8: Curran MP, Robinson DM. Aprepitant: a review of its use in the prevention of nausea and vomiting. Drugs. 2009;69(13):1853-78. doi: 10.2165/11203680-000000000-00000. Review. PubMed PMID: 19719336.
9: Sarcev T, Secen N, Zaric B, Milovancev A. Aprepitant--where do we stand in the control of chemotherapy-induced nausea and vomiting? J BUON. 2008 Jul-Sep;13(3):333-9. Review. PubMed PMID: 18979546.
10: Olver I, Shelukar S, Thompson KC. Nanomedicines in the treatment of emesis during chemotherapy: focus on aprepitant. Int J Nanomedicine. 2007;2(1):13-8. Review. PubMed PMID: 17722507; PubMed Central PMCID: PMC2673828.

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